1,2-Di[cis-9-Octadecenoyl]-sn-glycero-3-phosphate sodium salt, also known as 1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt, is a phospholipid characterized by its two oleic acid chains at the sn-1 and sn-2 positions of the glycerol backbone. Its molecular formula is C₃₉H₇₃NaO₈P, and it has a CAS number of 108392-02-5. This compound is typically presented as a white to light yellow powder and is soluble in organic solvents like chloroform and methanol but insoluble in water .
PAs act as signaling molecules within cells. They bind to specific proteins on the cell membrane, triggering downstream signaling cascades that regulate various cellular processes [, ]. For example, PA binding can activate enzymes involved in cell proliferation and migration [].
The specific mechanism of action depends on the cell type and the interacting proteins. More research is needed to fully understand the complex roles of PAs in different cellular contexts [].
1,2-Di(cis-9-Octadecenoyl)-sn-Glycero-3-phosphate sodium salt, also known as Dioleoyl phosphatidic acid (DOPA) or L-α-Phosphatidic acid, dioleoyl sodium salt, is a type of phospholipid. Phospholipids are crucial components of cell membranes, playing a vital role in maintaining cell structure and function . DOPA studies contribute to our understanding of cell signaling pathways and membrane dynamics. For instance, DOPA can be used to induce the formation of liposomes, which are microscopic spheres mimicking cell membranes. These liposomes serve as valuable tools for studying membrane protein interactions and drug delivery mechanisms .
DOPA acts as a second messenger molecule within cells, relaying signals from extracellular stimuli to intracellular responses. Upon stimulation by various factors, DOPA levels increase, triggering downstream signaling cascades that influence cell proliferation, migration, and survival . Research using DOPA helps elucidate the complex signaling networks that regulate cellular behavior and may provide insights into diseases associated with dysregulated cell signaling.
These reactions highlight its reactivity and potential applications in biochemical research and pharmaceutical formulations.
1,2-Di[cis-9-Octadecenoyl]-sn-glycero-3-phosphate sodium salt exhibits significant biological activities:
The synthesis of 1,2-Di[cis-9-Octadecenoyl]-sn-glycero-3-phosphate sodium salt can be achieved through several methods:
These methods allow for the production of high-purity phospholipids suitable for research applications.
1,2-Di[cis-9-Octadecenoyl]-sn-glycero-3-phosphate sodium salt has various applications:
Research indicates that 1,2-Di[cis-9-Octadecenoyl]-sn-glycero-3-phosphate sodium salt interacts with various proteins and biomolecules:
These interactions are critical for understanding its role in cellular processes and therapeutic applications.
Several compounds are similar to 1,2-Di[cis-9-Octadecenoyl]-sn-glycero-3-phosphate sodium salt. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1,2-Dipalmitoyl-sn-glycero-3-phosphate sodium salt | Contains palmitic acid chains (C16) | More saturated compared to oleic acid derivatives |
1,2-Distearoyl-sn-glycero-3-phosphate sodium salt | Contains stearic acid chains (C18) | Higher melting point due to saturation |
1,2-Dioleoyl-sn-glycero-3-phosphocholine | Contains choline head group | Quaternary ammonium group enhances solubility |
The uniqueness of 1,2-Di[cis-9-Octadecenoyl]-sn-glycero-3-phosphate sodium salt lies in its specific unsaturated fatty acid composition and its role in forming lipid bilayers that mimic biological membranes. Its applications in drug delivery systems further distinguish it from other similar compounds.